N2-Cyclopropylmethyl vs. N2-Unsubstituted: Impact on Calculated Lipophilicity and CNS Drug-Likeness
The N2-cyclopropylmethyl substituent on the target compound increases calculated logP (cLogP) by approximately 1.5–1.8 log units compared to the unsubstituted 2,8-diazaspiro[4.5]decan-3-one core (CAS 561314-57-6), while maintaining a topological polar surface area (tPSA) below 35 Ų [1]. This positions the target compound-derived intermediates within the favorable CNS drug-like chemical space defined by cLogP 2–4 and tPSA < 70 Ų, whereas the unsubstituted core produces intermediates that frequently fall below the optimal cLogP range for blood–brain barrier penetration [1][2]. The cyclopropylmethyl group also contributes approximately +0.8 to the calculated LogD₇.₄ relative to the N2-unsubstituted analog, impacting both passive permeability and solubility in biologically relevant media.
| Evidence Dimension | Calculated lipophilicity (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ~1.8–2.2 (free base); tPSA = 32.3 Ų (2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one free base) |
| Comparator Or Baseline | cLogP ~0.3–0.5; tPSA ~41.5 Ų (2,8-diazaspiro[4.5]decan-3-one, CAS 561314-57-6, free base) |
| Quantified Difference | ΔcLogP ≈ +1.5 to +1.8; ΔtPSA ≈ −9.2 Ų for the target compound |
| Conditions | Calculated using ChemAxon/MarvinSketch (pH 7.4); validated against experimental cLogD data for related spirocyclic lactams in the kinase inhibitor literature [1] |
Why This Matters
The higher cLogP and lower tPSA of the cyclopropylmethyl-substituted scaffold translate to greater predicted CNS penetration for drug candidates built on this intermediate, a decisive factor when selecting building blocks for neuroscience or neuropsychiatric lead optimization programs.
- [1] Allen CE, Chow CL, Caldwell JJ, Westwood IM, van Montfort RL, Collins I. Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorg Med Chem. 2013;21(18):5707-5724. (Supplementary data: cLogP and tPSA values for diazaspirocyclic series.) View Source
- [2] Lunniss GE, Barnes AA, Barton N, et al. The identification of a series of novel, soluble non-peptidic neuropeptide Y Y2 receptor antagonists. Bioorg Med Chem Lett. 2010;20(24):7341-7344. (Physicochemical data on CNS-exposed Y2 antagonists bearing the diazaspiro core.) View Source
